molecular formula C10H7F4NO3 B6286944 2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide CAS No. 2586126-39-6

2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide

Cat. No.: B6286944
CAS No.: 2586126-39-6
M. Wt: 265.16 g/mol
InChI Key: YJCDXTYPGOEBQR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide is a fluorinated organic compound with the molecular formula C10H7F4NO3 It is characterized by the presence of trifluoromethyl and formyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-2-formyl-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-fluoro-2-formyl-4-methoxyaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-N-(3-fluoro-2-carboxy-4-methoxyphenyl)acetamide.

    Reduction: Formation of 2,2,2-trifluoro-N-(3-fluoro-2-hydroxymethyl-4-methoxyphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and formyl groups play a crucial role in modulating its activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(3-fluoro-2-formylphenyl)acetamide
  • 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
  • 2,2,2-Trifluoro-N-(2-formyl-4-methoxyphenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide is unique due to the presence of both trifluoromethyl and formyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4NO3/c1-18-7-3-2-6(5(4-16)8(7)11)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCDXTYPGOEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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